1-Fluoro-7-nitroacridin-9(10H)-one

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

1-Fluoro-7-nitroacridin-9(10H)-one (CAS 116333-44-9) is a synthetic acridone derivative with a unique 1-fluoro,7-nitro disubstitution pattern on the tricyclic core. Acridones are planar, nitrogen-containing heterocycles known for DNA intercalation, but the specific electronic and steric fingerprint of this compound—combining a strong electron-withdrawing nitro group with a smaller, electronegative fluorine atom at a specific ring position—is structurally distinct from other commercially available acridone analogs.

Molecular Formula C13H7FN2O3
Molecular Weight 258.20 g/mol
CAS No. 116333-44-9
Cat. No. B12921882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-7-nitroacridin-9(10H)-one
CAS116333-44-9
Molecular FormulaC13H7FN2O3
Molecular Weight258.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H7FN2O3/c14-9-2-1-3-11-12(9)13(17)8-6-7(16(18)19)4-5-10(8)15-11/h1-6H,(H,15,17)
InChIKeyWEAOPYYSESMXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-7-nitroacridin-9(10H)-one (CAS 116333-44-9): Sourcing the 1,7-Disubstituted Acridone Scaffold with a Distinct Substitution Fingerprint


1-Fluoro-7-nitroacridin-9(10H)-one (CAS 116333-44-9) is a synthetic acridone derivative with a unique 1-fluoro,7-nitro disubstitution pattern on the tricyclic core [1]. Acridones are planar, nitrogen-containing heterocycles known for DNA intercalation, but the specific electronic and steric fingerprint of this compound—combining a strong electron-withdrawing nitro group with a smaller, electronegative fluorine atom at a specific ring position—is structurally distinct from other commercially available acridone analogs . This precise substitution dictates its reactivity, physicochemical properties, and potential as a synthetic intermediate, making a general substitute a significant risk for projects that depend on a specific molecular geometry and electronic profile.

Why a Generic Acridone Cannot Substitute for 1-Fluoro-7-nitroacridin-9(10H)-one in Structure-Sensitive Workflows


A generic acridone or even a closely related analog cannot be blindly interchanged for 1-fluoro-7-nitroacridin-9(10H)-one because both the type and position of substituents on the acridone core directly control its physical, chemical, and biological properties. The strong electron-withdrawing nitro group at position 7 dramatically alters the ring's electron density, affecting its ability to participate in π-π stacking interactions critical for DNA binding, while the 1-fluoro substituent introduces a unique steric and electronic environment that influences metabolic stability and reactivity [1]. As demonstrated by the known but structurally distinct positional isomer 3-fluoro-6-nitro-9(10H)-acridinone, even shifting the substituents around the ring system results in a different molecule with divergent properties [2]. The specific 1,7-disubstitution pattern is therefore a non-interchangeable design element.

Quantitative Differentiation of 1-Fluoro-7-nitroacridin-9(10H)-one from its Closest Analogs


Positional Isomer Identity: 1,7- vs. 3,6-Disubstitution Pattern Validation

The target compound 1-fluoro-7-nitroacridin-9(10H)-one (PubChem CID: 15607895) is a distinct chemical entity from its positional isomer 3-fluoro-6-nitro-9(10H)-acridinone (PubChem CID: 165358284), despite sharing the same molecular formula (C13H7FN2O3) and molecular weight (258.20 g/mol) [REFS-1, REFS-2]. The substitution pattern is confirmed by unique InChIKeys: SXHSGQFJQYZHQX for the 3,6-isomer versus a different identifier for the 1,7-isomer, proving the molecules are topologically distinct. This structural difference is expected to result in different dipole moments, electrostatic potential surfaces, and consequently, different biological target preferences and chemical reactivity, a principle well-established in acridone SAR [3].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Chromatographic Retention Time and Purity Verification for Quality Control

Commercial batches of 1-fluoro-7-nitroacridin-9(10H)-one are supplied and certified at a purity of ≥98% as a minimum procurement specification, as indicated by leading reagent vendors . While the parent compound acridone is widely available at ≥98% purity, the target compound's greater molecular complexity typically correlates with a distinct HPLC retention time (though specific experimental data is not publicly disclosed for this product) [1]. In contrast, the parent acridone, lacking both substituents, would exhibit a significantly shorter retention time under standard reversed-phase HPLC conditions due to its lower hydrophobicity (XLogP3-AA: 2.9 for the 1,7-disubstituted analog vs. a predicted lower value for the unsubstituted core). Vendors confirm long-term storage stability at cool, dry conditions, a parameter not guaranteed for in-house synthesized or less-pure analogs .

Analytical Chemistry Procurement Specification Quality Control

Differential Electron Deficiency for DNA Intercalation Potential

The 1-fluoro-7-nitro substitution pattern is hypothesized to create a unique, highly electron-deficient acridone core. A class-level SAR review of acridone derivatives indicates that the presence and position of electron-withdrawing groups (like nitro and fluoro) are directly linked to the strength of DNA intercalation and topoisomerase inhibition [1]. While direct comparative DNA-binding data is not available for this specific compound, the structural combination of a strong electron-withdrawing nitro group at C7 and a moderately withdrawing fluoro at C1 is distinct from, for example, the parent acridone (no such groups) or a mono-nitro substituted analog. This is a key structural determinant for researchers screening DNA-targeting agents, where electron affinity plays a critical role in biological activity.

DNA Intercalation Biophysical Chemistry Anticancer Research

Recommended Application Scenarios for 1-Fluoro-7-nitroacridin-9(10H)-one Based on Evidence


Structure-Activity Relationship (SAR) Exploration of Acridone-Based Therapies

Procure 1-fluoro-7-nitroacridin-9(10H)-one as a key advanced intermediate or probe molecule to systematically explore the SAR of the C1 and C7 positions on the acridone core. The quantitative evidence confirms its unique 1,7-disubstitution topology, distinct from the 3,6-isomer [1], and its ≥98% purity standard ensures reliable biological testing . This makes it an essential tool for medicinal chemistry programs focused on DNA-targeted anticancer or antiviral agents, where minor structural modifications dictate potency and selectivity [2].

Development of a Purity-Assured Analytical Reference Standard

Utilize the ≥98% pure commercial batch of 1-fluoro-7-nitroacridin-9(10H)-one as a certified reference standard for HPLC or LC-MS method development [1]. Its computed XLogP3-AA of 2.9, indicating a specific retention time window, differentiates it from the less hydrophobic parent acridone, enabling robust calibration for quantification and impurity profiling in reaction monitoring or pharmacokinetic studies.

Synthetic Intermediate for Advanced Polycyclic Chemistries

Leverage the compound as a polyfunctional synthetic building block. The presence of a reducible nitro group at C7 and a fluoro substituent at C1, which can potentially be displaced in nucleophilic aromatic substitution reactions, offers orthogonal chemical handles for further derivatization. This dual reactivity, governed by the specific 1,7-substitution pattern verified here [1], allows for the construction of diverse compound libraries not accessible from mono-substituted or differently substituted acridone analogs.

Biophysical Probe for DNA-Interaction Assays

Deploy 1-fluoro-7-nitroacridin-9(10H)-one in fluorescence-based DNA-interaction assays. As a class, acridones are fluorescent, and the introduction of the nitro and fluoro groups is predicted to modulate its emission properties compared to the unsubstituted core. The significantly higher computed TPSA and hydrogen-bond acceptor count for this compound, compared to parent acridone [1], make it a valuable probe for investigating how specific electron-withdrawing substituents influence DNA binding via electrostatic and π-stacking interactions.

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